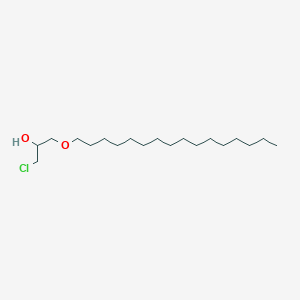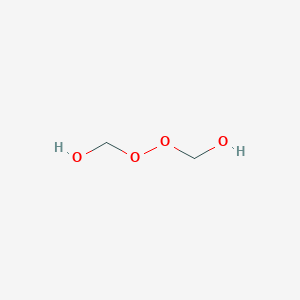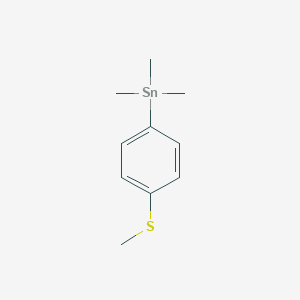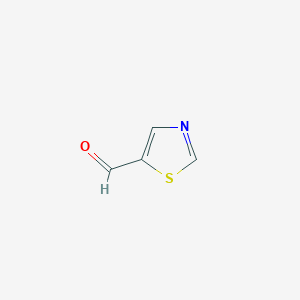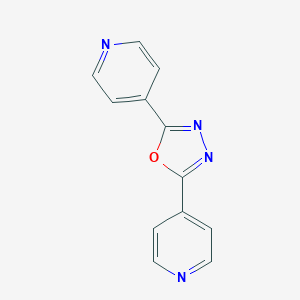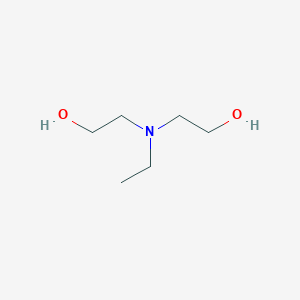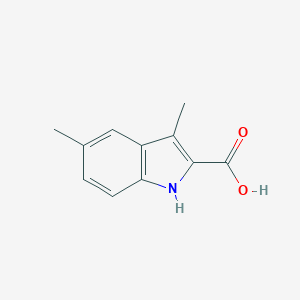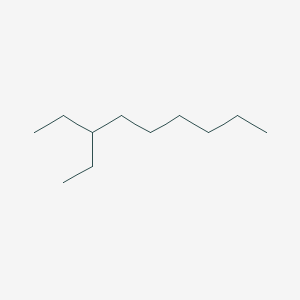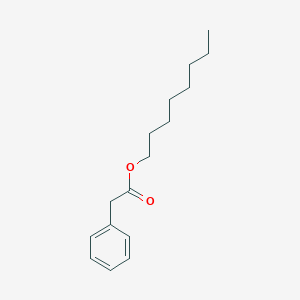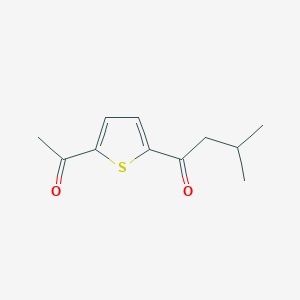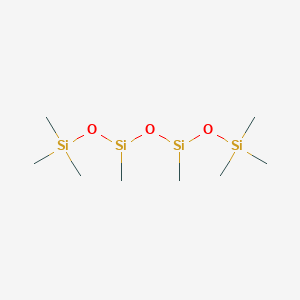
1,1,1,3,5,7,7,7-八甲基四硅氧烷
描述
The compound "1,1,1,3,5,7,7,7-Octamethyltetrasiloxane" is not directly mentioned in the provided papers. However, the papers do discuss various organosilicon compounds and their synthesis, which can be relevant to understanding the broader context of siloxane chemistry. For instance, the synthesis of octamethylcyclo-di(meta-silphenylenesiloxane) is reported, which is a related siloxane compound .
Synthesis Analysis
The synthesis of complex organosilicon compounds often involves multi-step reactions and the use of catalysts. For example, octamethylcyclo-di(meta-silphenylenesiloxane) was synthesized from a bis(dimethylhydroxysilyl)benzene precursor in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) . This highlights the importance of catalysts in the formation of siloxane bonds and the potential for similar methodologies to be applied in the synthesis of 1,1,1,3,5,7,7,7-Octamethyltetrasiloxane.
Molecular Structure Analysis
The molecular structure of siloxane compounds is characterized by Si–O–Si bond angles and interactions between orbitals. For instance, the X-ray crystallography of octamethylcyclo-di(meta-silphenylenesiloxane) revealed an Si–O–Si bond angle of 142.1(1)°, indicative of an unstrained siloxane compound . This information is crucial for understanding the molecular structure of 1,1,1,3,5,7,7,7-Octamethyltetrasiloxane, as it may share similar structural features.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving 1,1,1,3,5,7,7,7-Octamethyltetrasiloxane. However, the synthesis and properties of related organosilicon compounds suggest that these materials can participate in various chemical transformations, potentially including polymerization or reactions with organic and inorganic reagents .
Physical and Chemical Properties Analysis
The physical and chemical properties of siloxane compounds are influenced by their molecular structure. For example, the interaction between the n orbitals on the O-atoms and the σ frame in certain siloxane compounds can be studied using photoelectron spectroscopy, as reported for some dimethyltricyclo and dimethyltetracyclo octane derivatives . These interactions can affect properties such as electronic absorption, which may also be relevant for 1,1,1,3,5,7,7,7-Octamethyltetrasiloxane.
科学研究应用
均相合成低聚(二甲基硅氧烷-共-二苯基硅氧烷):此项研究展示了在合成均一尺寸和序列明确的低聚(二甲基硅氧烷-共-二苯基硅氧烷)中使用 1,1,1,3,5,7,7,7-八甲基四硅氧烷。该研究重点介绍了其在受控化学合成中的应用 (Kawatsu, Choi, Sato, & Matsumoto, 2020).
模型低聚(二甲基硅氧二醇)的酸催化缩合:本文讨论了八甲基四硅氧烷-1,7-二醇及相关化合物的缩合动力学研究,深入了解其反应性和在材料科学中的潜在应用 (Cypryk & Sigwalt, 1994).
线性硅氧烷的低压热解:通过研究 1,1,1,3,5,7,7,7-八甲基四硅氧烷的真空热解,本研究提供了有关其热分解的有价值数据,有助于理解其在高温环境中的稳定性和应用 (Almond et al., 2009).
聚甲基硅氧烷的催化平衡:本研究展示了在聚甲基硅氧烷的催化平衡中使用 1,1,1,3,5,7,7,7-八甲基四硅氧烷,表明其在改性聚合物性能中的作用 (Chiang, 1963).
3D 打印应用:该化合物已用于合成二环氧环己基乙基八甲基四硅氧烷,这是光敏树脂中用于立体光刻 3D 打印的关键组分,突出了其在先进制造技术中的作用 (Huang et al., 2019).
金催化的脱氢环加成:本研究展示了 1,1,1,3,5,7,7,7-八甲基四硅氧烷在金催化反应中的应用,形成环加合物并释放 H2,表明其在有机合成中的效用 (Kotzabasaki et al., 2013).
脂肪族二胺和二酰亚胺的合成:该化合物用于合成具有各种端基的端聚低聚(二甲基硅氧烷),这对于开发具有特定性能的新型材料非常重要 (Boutevin, Guida-Pietrasanta, & Robin, 1989).
物理凝胶化研究:在这项研究中,对含有 1,1,1,3,5,7,7,7-八甲基四硅氧烷的化合物进行了凝胶剂评估,深入了解其在材料科学和工程中的潜在应用 (Nakagawa, Suzuki, & Hanabusa, 2017).
硅氧烷的状态方程:本研究涉及为各种硅氧烷(包括 1,1,1,3,5,7,7,7-八甲基四硅氧烷)开发技术状态方程,表明其在热力学建模和工业应用中的重要性 (Colonna, Nannan, & Guardone, 2008).
固态中的构象迁移率:对八甲基四硅氧烷的结晶中间相态的研究提供了对其构象迁移率的宝贵见解,与理解其在各种状态下的行为有关 (Emeis, Cantow, & Möller, 1984).
属性
InChI |
InChI=1S/C8H24O3Si4/c1-12(10-14(3,4)5)9-13(2)11-15(6,7)8/h1-8H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSYWAVRSCQMHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](O[Si](C)O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24O3Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871252 | |
| Record name | Tetrasiloxane, 1,1,1,3,5,7,7,7-octamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,3,5,7,7,7-Octamethyltetrasiloxane | |
CAS RN |
16066-09-4 | |
| Record name | Tetrasiloxane, 1,1,1,3,5,7,7,7-octamethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016066094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrasiloxane, 1,1,1,3,5,7,7,7-octamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrasiloxane, 1,1,1,3,5,7,7,7-octamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,3,5,7,7,7-octamethyltetrasiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.538 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the major pyrolysis products observed during the low-pressure pyrolysis of 1,1,1,3,5,7,7,7-Octamethyltetrasiloxane?
A1: The low-pressure pyrolysis of 1,1,1,3,5,7,7,7-Octamethyltetrasiloxane (also known as 3H,5H-Octamethyltetrasiloxane) at around 1000 K primarily yields hydrocarbons like methane (CH4), ethyne (C2H2), ethene (C2H4), and ethane (C2H6). Additionally, trimethylsilane (Me3SiH) was detected as a less prominent product. []
Q2: What is the proposed role of silanones in the pyrolysis mechanism of linear siloxanes like 1,1,1,3,5,7,7,7-Octamethyltetrasiloxane?
A2: Research suggests that silanones, specifically Me2Si=O and MeSiH=O, act as key intermediates during the pyrolysis of linear siloxanes like 1,1,1,3,5,7,7,7-Octamethyltetrasiloxane. This conclusion stems from quantum chemical calculations and kinetic models that indicate silanone elimination as a favored pathway over silylene extrusion during the decomposition of siloxane species. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



